molecular formula C21H31NO4S B2416633 N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide CAS No. 446028-76-8

N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide

Cat. No.: B2416633
CAS No.: 446028-76-8
M. Wt: 393.54
InChI Key: REWCSADFMAWFDZ-UHFFFAOYSA-N
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Description

N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide is a compound that features an adamantyl group attached to a benzenesulfonamide structure The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide typically involves the reaction of 1-adamantylmethylamine with 2,5-diethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the adamantyl group.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide is unique due to its combination of the adamantyl group with the benzenesulfonamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(1-adamantylmethyl)-2,5-diethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO4S/c1-3-25-18-5-6-19(26-4-2)20(10-18)27(23,24)22-14-21-11-15-7-16(12-21)9-17(8-15)13-21/h5-6,10,15-17,22H,3-4,7-9,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWCSADFMAWFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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